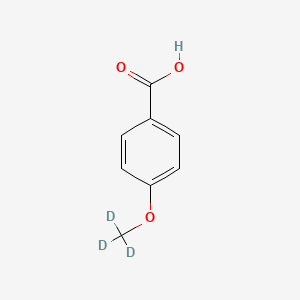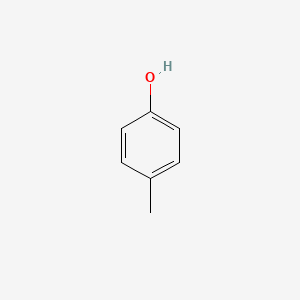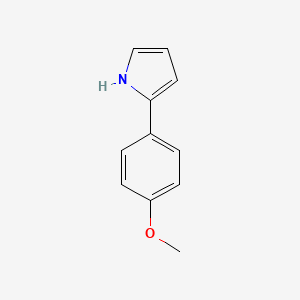
5-(4-Diethylaminophenyl)-2,4-pentadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms.Molecular Structure Analysis
This involves the use of spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including the conditions and reagents required for these reactions.Physical And Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Scientific Research Applications
Metabolic Products from Microorganisms
5-(4-Diethylaminophenyl)-2,4-pentadienal and its related compounds have been studied for their presence as metabolic products in microorganisms. For instance, phenylpentadienamides, structurally similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal, have been isolated from the culture filtrate of Streptomyces sp. These compounds exist in various configurations and have been characterized using techniques like electrospray and tandem MS, and HPLC/MS (Potterat et al., 1994).
Synthesis and Characterization for Anticancer Activity
Schiff bases similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal have been synthesized and characterized for their potential anticancer activity. These compounds were evaluated against cancer cell lines and demonstrated significant cytotoxicity, indicating potential applications in cancer treatment (Uddin et al., 2020).
Chemical Synthesis and Transformations
The chemical synthesis and various transformations of 5-(4-Diethylaminophenyl)-2,4-pentadienal and its derivatives have been extensively studied. This includes the preparation of conjugated dienals and the study of their reactions with different agents, which could be critical for developing new synthetic methods and materials (Yahata et al., 1990).
Solvatochromic Properties
Research into the solvatochromic behavior of compounds similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal has been conducted. Such studies investigate how these compounds interact with solvents and how their absorption spectra change, which is important for understanding their behavior in various environments and potential applications in sensing technologies (Marcotte & Féry-Forgues, 2000).
Photophysical Properties
Research has also focused on the synthesis and photophysical properties of certain azo dyes and their complexes, which are structurally related to 5-(4-Diethylaminophenyl)-2,4-pentadienal. These studies are significant for the development of new materials with specific optical properties, which could have applications in various fields including electronics and photonics (Panunzi et al., 2017).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and other hazards. It may also include safety precautions that should be taken when handling the compound.
Future Directions
This section would discuss potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. In such cases, computational chemistry techniques can sometimes be used to predict some of these properties.
properties
CAS RN |
187030-52-0 |
|---|---|
Product Name |
5-(4-Diethylaminophenyl)-2,4-pentadienal |
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



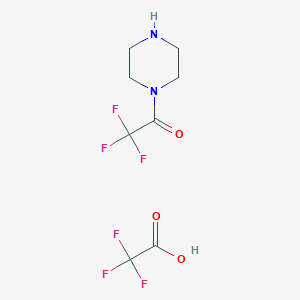
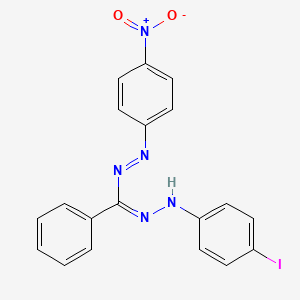
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)
